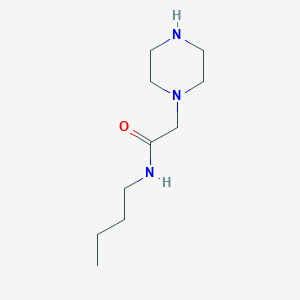

1-Piperazineacetamide, N-butyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Piperazineacetamide, N-butyl-, has been a subject of research in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Aplicaciones Científicas De Investigación

Antitumor Activity

Scientific Field

This application falls under the field of Oncology .

Summary of the Application

N-butyl-2-piperazin-1-ylacetamide has been used in the synthesis of novel compounds designed to evaluate their antitumor activities in vitro .

Methods of Application

The structures of the synthesized compounds were characterized by 1H NMR , 13C NMR , and elemental analysis . The compounds were then evaluated for their antiproliferative activity against HeLa (human cervical cancer) and A549 (human lung cancer) cell lines .

Results or Outcomes

Compounds 5a, 5c, and 6a showed potent antiproliferative activity. Compound 6a, with the best inhibitory activity against HeLa cells, was selected for further investigation. The results indicated that compound 6a could induce cell apoptosis and cause G1-phase arrest in the cell division cycle .

Antimicrobial Activity

Scientific Field

This application is related to the field of Microbiology .

Summary of the Application

N-butyl-2-piperazin-1-ylacetamide has been synthesized as a compound known as 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), which exhibits antimicrobial activity .

Methods of Application

The specific methods of application or experimental procedures for this compound are not detailed in the source .

Results or Outcomes

The study aimed to characterize PNT as an effective antimicrobial agent . However, the specific results or outcomes are not provided in the source .

Proteomics Research

Scientific Field

This application is in the field of Proteomics .

Summary of the Application

N-butyl-2-piperazin-1-ylacetamide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Results or Outcomes

The specific results or outcomes are not provided in the source .

Anti-tubercular Activity

Summary of the Application

N-butyl-2-piperazin-1-ylacetamide has been synthesized as a compound known as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which exhibits anti-tubercular activity .

Methods of Application

The compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Results or Outcomes

Among the tested compounds, five compounds (6a, 6e, 6h, 6j and 6k) from Series-I and one compound (7e) from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . Five of the most active compounds were found to be more active with IC90s ranging from 3.73 to 4.00 μM and one compound (6e) showed an IC90 of 40.32 μM . Moreover, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .

Antimicrobial Polymers

Scientific Field

This application is related to the field of Polymer Chemistry .

Summary of the Application

N-butyl-2-piperazin-1-ylacetamide has been synthesized as a compound known as piperazine, which is used in the synthesis of antimicrobial polymers .

Results or Outcomes

The study aimed to highlight the use of piperazine in the synthesis of antimicrobial polymers due to their wide range of pharmacological activities, which lead to the development of new therapeutic agents . However, the specific results or outcomes are not provided in the source .

Propiedades

IUPAC Name |

N-butyl-2-piperazin-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-2-3-4-12-10(14)9-13-7-5-11-6-8-13/h11H,2-9H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMUJPPKLVSAAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368937 |

Source

|

| Record name | 1-Piperazineacetamide, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperazineacetamide, N-butyl- | |

CAS RN |

89433-46-5 |

Source

|

| Record name | 1-Piperazineacetamide, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid](/img/structure/B1272900.png)

![4-[(4-Fluorophenyl)sulfanyl]aniline](/img/structure/B1272913.png)